L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI)
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Overview
Description
L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) is a complex organic compound that belongs to the class of N-acyl-alpha amino acids. These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) involves multiple steps, each requiring precise conditions to ensure the correct formation of the compound. The process typically begins with the preparation of the individual amino acids, followed by their sequential coupling using peptide synthesis techniques. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated synthesizers to streamline the process. The use of high-purity reagents and stringent quality control measures would be essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex peptides and proteins.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-asparagine: An asparagine derivative with similar structural features.
N-acetyl-L-leucine: Another N-acyl-alpha amino acid with comparable properties.
N-acetyl-L-glutamine:
Uniqueness
L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) is unique due to its complex structure, which combines multiple amino acids and a benzopyran moiety. This complexity allows for a wide range of interactions and applications, making it a valuable compound in scientific research .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]-[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38F3N7O11/c1-15(2)8-22(40-16(3)44)31(52)41-21(6-7-26(45)46)30(51)42-23(9-17-13-38-14-39-17)32(53)43(24(29(37)50)12-27(47)48)18-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-18/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H2,37,50)(H,38,39)(H,40,44)(H,41,52)(H,42,51)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRGJCRRMPCTQF-ZJZGAYNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)N(C2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)C(CC(=O)O)C(=O)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N(C2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)[C@@H](CC(=O)O)C(=O)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38F3N7O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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